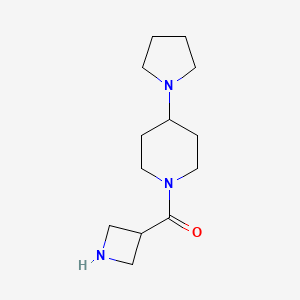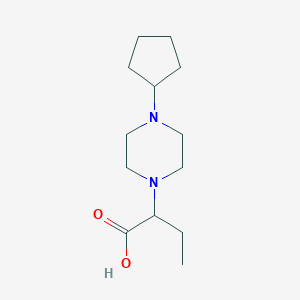
2-(4-Cyclopentylpiperazin-1-yl)butanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
TRPV1 Channel Modulation
Research has identified compounds with structural similarities to 2-(4-Cyclopentylpiperazin-1-yl)butanoic acid as modulators of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel. These compounds, including derivatives of butanoic acid, have been synthesized and evaluated for their potential to activate TRPV1 channels, which play a crucial role in pain perception and inflammation. The study highlights the synthesis of new amides that behave as TRPV1 agonists, showing promise for their use in analgesic and anti-inflammatory applications (Aiello et al., 2016).
Urease Inhibition
Another study focused on the synthesis of novel indole-based compounds, including derivatives of 4-(1H-indol-3-yl)butanoic acid. These compounds were evaluated for their urease inhibitory activity, suggesting potential applications in the treatment of diseases caused by urease-producing pathogens. The research underscores the significance of these compounds as potent urease inhibitors, highlighting their therapeutic potential in combating infections (Nazir et al., 2018).
Integrin Inhibition for Pulmonary Fibrosis
Research into the development of nonpeptidic αvβ6 integrin inhibitors for the treatment of idiopathic pulmonary fibrosis has led to the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids. These compounds, including specific butanoic acid derivatives, have shown high affinity and selectivity for the αvβ6 integrin, a therapeutic target in fibrotic diseases. The findings suggest these compounds' potential as inhaled treatment options for pulmonary fibrosis, offering a new avenue for therapeutic intervention (Procopiou et al., 2018).
Photosensitive Synthetic Ion Channels
A study demonstrated the use of butanoic acid derivatives in the optical gating of synthetic ion channels. This research illustrates the potential of photolabile butanoic acid derivatives in controlling the transport of ionic species through nanofluidic devices, which could be applied in controlled release systems, sensing, and information processing technologies (Ali et al., 2012).
Propriétés
IUPAC Name |
2-(4-cyclopentylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-12(13(16)17)15-9-7-14(8-10-15)11-5-3-4-6-11/h11-12H,2-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTKYGBMHJDTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



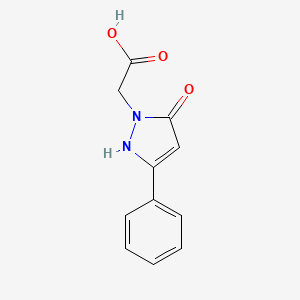
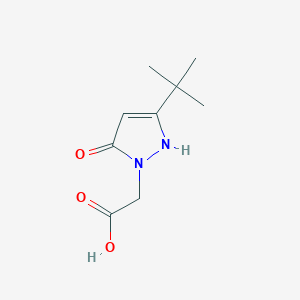
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1467126.png)
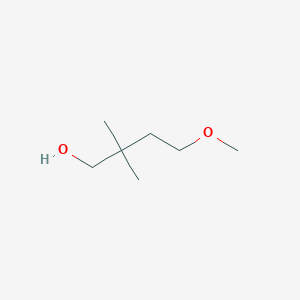


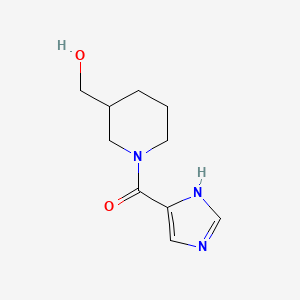
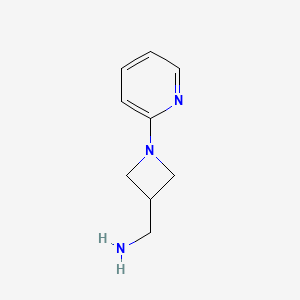
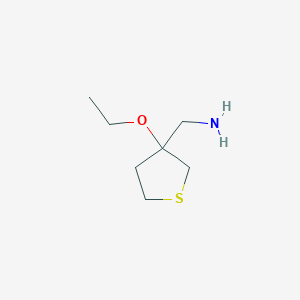

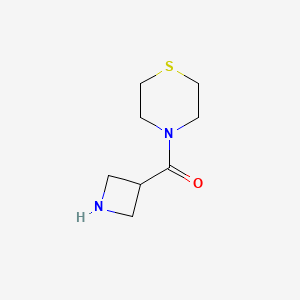
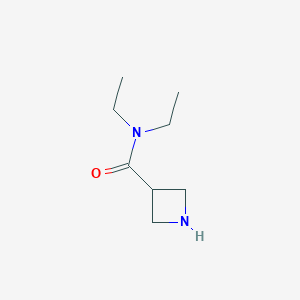
![1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid](/img/structure/B1467144.png)
